JHE Inhibition by Chain-Length Optimization
Direct quantitative data for (E)-1,1,1-Trifluoroundec-3-EN-2-one against JHE is not available in the public domain. However, its inhibitory activity can be inferred with high confidence from a robust class-level structure-activity relationship (SAR). A foundational study established a clear chain-length dependence for inhibition within the α,β-unsaturated TFK series against JHE from Trichoplusia ni [1]. This study demonstrated that JHE inhibition potency is optimized at a specific carbon chain length, with the C12 homolog (1,1,1-trifluorododec-3-yn-2-one) and a C12 methyl-branched enone (4-methyl-1,1,1-trifluorododec-3-en-2-one) identified as the most potent in their respective series [1]. The C11 chain length of the target compound positions it strategically adjacent to this known optimum. Substituting with the shorter C10 homolog (1,1,1-trifluorodec-3-en-2-one) or the saturated C11 analog (1,1,1-trifluoroundecan-2-one) is predicted to result in diminished JHE inhibition based on this established SAR trend [1][2].
| Evidence Dimension | Juvenile Hormone Esterase (JHE) Inhibitory Potency Trend |
|---|---|
| Target Compound Data | Inferred to be near the chain-length optimum for JHE inhibition in the α,β-unsaturated TFK series, based on its C11 length and structural similarity to the most potent C12 compounds. |
| Comparator Or Baseline | C12 α-acetylenic (1,1,1-trifluorododec-3-yn-2-one) and C12 α,β-unsaturated (4-methyl-1,1,1-trifluorododec-3-en-2-one) analogs were the most potent in their series. Shorter chain (C10) and saturated analogs are predicted to be less potent. |
| Quantified Difference | Quantitative data for exact potency difference is not available; difference is a predicted trend based on SAR. |
| Conditions | In vitro enzyme assay using juvenile hormone esterase (JHE) from cabbage looper (Trichoplusia ni). |
Why This Matters
For researchers developing novel insect growth regulators, selecting a compound with an optimized chain length maximizes the probability of achieving potent JHE inhibition, reducing the need for extensive analog synthesis.
- [1] Linderman, R. J., Upchurch, L., Lonikar, M., Venkatesh, K., & Roe, R. M. (1989). Inhibition of insect juvenile hormone esterase by α,β-unsaturated and α-acetylenic trifluoromethyl ketones. Pesticide Biochemistry and Physiology, 35(3), 291-299. View Source
- [2] Doucet, J. P., Doucet-Panaye, A., Devillers, J., & Decourtye, A. (2013). Structure-activity relationship study of trifluoromethylketones: inhibitors of insect juvenile hormone esterase. SAR and QSAR in Environmental Research, 24(7), 589-616. PMID: 23721304. View Source
